1,1,1,2-四氯-2,2-二氘乙烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,1,1,2-Tetrachloro-2,2-dideuterioethane is a colorless solid with a slight, ether-like odor . It is also known by other names such as 2,2-difluoro-1,1,1,2-tetrachloroethane, Freon ® 112a, Halocarbon 112a, and Refrigerant 112a .

Synthesis Analysis

1,1,2,2-Tetrachloro-1,2-difluoroethane can be prepared in a 40% yield by reacting 1,1,2-trichloro-1,2,2-trifluoroethane (freon 113) with aluminium chloride at 60°C . It can also be made in a reaction with hydrogen fluoride with hexachloroethane or tetrachloroethane with extra chlorine. This reaction occurs with an aluminium fluoride catalyst at 400°C .Molecular Structure Analysis

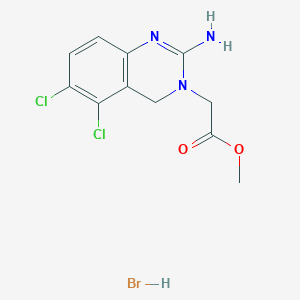

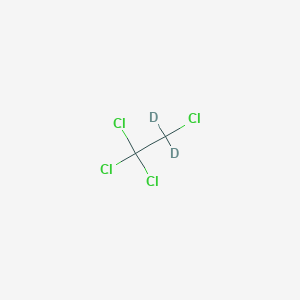

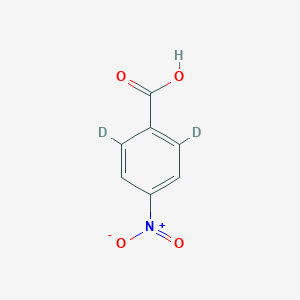

The molecular formula of 1,1,1,2-Tetrachloro-2,2-dideuterioethane is CCl₃CClF₂ . It contains ethane substituted by four chlorine atoms and two fluorine atoms .Chemical Reactions Analysis

1,1,1,2-Tetrachloro-2,2-dideuterioethane is non-flammable. It is incompatible with active metals such as potassium, sodium, beryllium, powdered aluminum, zinc, magnesium, and calcium. It reacts with acids .Physical And Chemical Properties Analysis

The physical properties of 1,1,1,2-Tetrachloro-2,2-dideuterioethane include a melting point of 40.6 °C and a boiling point of 91.5 °C . The density of the liquid is 1.64 g cm-3 at 30 °C .科学研究应用

Intermediate in Chemical Research

As an intermediate compound, 1,1,2,2-tetrachloroethane-d2 plays a crucial role in various chemical reactions. Researchers use it to synthesize other compounds or investigate reaction mechanisms. Its isotopic labeling allows precise tracking of reactants and products, aiding in kinetic studies and mechanistic investigations .

Pharmaceutical Research

Pharmaceutical scientists utilize 1,1,2,2-tetrachloroethane-d2 in drug development and formulation studies. By incorporating deuterium-labeled compounds, they can assess drug metabolism, distribution, and excretion. Additionally, isotopic labeling helps elucidate drug interactions and stability profiles .

Environmental Studies

Researchers studying environmental contaminants and pollutants may employ 1,1,2,2-tetrachloroethane-d2 as a tracer or reference standard. Its stable isotopic composition aids in tracking the fate and transport of chlorinated compounds in soil, water, and air. Understanding their behavior is crucial for environmental risk assessment .

Chromatography

The compound serves as a reference material in gas chromatography (GC) and liquid chromatography (LC). Its isotopic purity ensures accurate retention time measurements and calibration of analytical instruments. Researchers can use it to validate methods and quantify analytes in complex mixtures .

Solvent for Cryogenic Studies

Due to its low freezing point (approximately -40°C), 1,1,2,2-tetrachloroethane-d2 is suitable as a solvent for cryogenic experiments. Researchers studying superconductors, low-temperature reactions, or materials at extreme conditions may utilize it in specialized setups .

安全和危害

作用机制

Target of Action

1,1,1,2-Tetrachloro-2,2-dideuterioethane, also known as Tetrachloro-1,1-difluoroethane , is a chlorofluorocarbon (CFC) compound. It contains ethane substituted by four chlorine atoms and two deuterium atoms

Pharmacokinetics

As a halogenated compound, it might be poorly soluble in water but soluble in organic solvents This could influence its absorption and distribution in the body

Result of Action

Exposure to high levels of similar halogenated compounds can cause various health effects, including effects on the cardiovascular system and central nervous system .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1,1,1,2-Tetrachloro-2,2-dideuterioethane. For instance, its physical and chemical properties, such as boiling point and density , can be affected by temperature and pressure. Additionally, its environmental persistence and potential for bioaccumulation can impact its long-term effects.

属性

IUPAC Name |

1,1,1,2-tetrachloro-2,2-dideuterioethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Cl4/c3-1-2(4,5)6/h1H2/i1D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVLAWKAXOMEXPM-DICFDUPASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)(Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(Cl)(Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Cl4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2,2-Diethoxyethyl)sulfanyl]benzene](/img/structure/B52236.png)